6-(Cyclohexyl(methyl)amino)pyridazin-3-ol
Overview
Description
6-(Cyclohexyl(methyl)amino)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine with 1,4-dicarbonyl compounds or the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.
Introduction of the Cyclohexyl(methyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with cyclohexyl(methyl)amine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The hydroxyl group on the pyridazine ring can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexyl(methyl)amino)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyridazin-3(2H)-one Derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Cyclohexylamine Derivatives: Compounds with a cyclohexylamine group also show diverse biological activities.
Uniqueness: 6-(Cyclohexyl(methyl)amino)pyridazin-3-ol is unique due to its specific combination of the pyridazine core and the cyclohexyl(methyl)amino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(9-5-3-2-4-6-9)10-7-8-11(15)13-12-10/h7-9H,2-6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQDQFPXRMYWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.